Turisteron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

エチニルエストラジオールスルホン酸は、主に避妊薬および前立腺癌の治療に用いられる合成エストロゲン薬です。 それはエストロゲンエステルであり、エチニルエストラジオールの長期間持続するプロドラッグであり、脂肪に急速に吸収され、ゆっくりと放出され、その結果、生物学的半減期が長くなります . この化合物は、乳癌治療における可能性についても調査されています .

2. 製法

合成ルートと反応条件: エチニルエストラジオールスルホン酸は、エチニルエストラジオールとイソプロピルスルホン酸のエステル化によって合成されます。 反応には通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用してエステル結合の形成を促進します .

工業生産方法: 工業的には、エチニルエストラジオールスルホン酸の合成は、高収率と純度を確保するために制御された条件下で、大規模なエステル化反応が行われます。 このプロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれ、不純物を除去し、所望の製品品質を実現します .

準備方法

Synthetic Routes and Reaction Conditions: Ethinylestradiol sulfonate is synthesized through the esterification of ethinylestradiol with isopropylsulfonic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of ethinylestradiol sulfonate involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

化学反応の分析

反応の種類: エチニルエストラジオールスルホン酸は、次のようなさまざまな化学反応を起こします。

加水分解: エステル結合を加水分解して、エチニルエストラジオールとイソプロピルスルホン酸を生成することができます。

酸化: この化合物は、特にエチニル基で酸化反応を起こす可能性があります。

置換: スルホン酸基で求核置換反応が起こる可能性があります。

一般的な試薬と条件:

加水分解: エステル結合を加水分解するために、酸性または塩基性条件を使用することができます。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用することができます。

置換: アミンやチオールなどの求核剤は、適切な条件下でスルホン酸基と反応することができます。

生成される主な生成物:

加水分解: エチニルエストラジオールとイソプロピルスルホン酸。

酸化: エチニルエストラジオールの酸化誘導体。

置換: エチニルエストラジオールスルホン酸の置換誘導体。

4. 科学研究への応用

エチニルエストラジオールスルホン酸は、科学研究において幅広い用途を持っています。

科学的研究の応用

Turkesterone is known for its role as a non-toxic agonist for the ecdysteroid receptor, which is primarily found in invertebrates. This specificity makes it an attractive candidate for applications that require minimal toxicity to vertebrates and plants. Research has indicated that turkesterone can influence gene expression and cellular processes in model organisms like Drosophila melanogaster through the ecdysteroid signaling pathway .

Case Study: Ecdysteroid Receptor Interaction

- Objective : To synthesize turkesterone derivatives to explore their binding affinity with the ecdysteroid receptor.

- Methods : Regioselective synthesis of turkesterone 11α-acyl derivatives was conducted, followed by biological assays to measure receptor activation.

- Findings : Certain derivatives showed enhanced activity, suggesting potential for agricultural applications in pest management through transgenic systems .

Potential Anabolic Effects

Turkesterone has been investigated for its anabolic properties, particularly in enhancing muscle mass and performance. A preliminary study involving active individuals assessed the impact of turkesterone supplementation on body composition.

Case Study: Human Supplementation Trial

- Participants : 31 active individuals (14 males, 17 females).

- Methodology : Participants were given either 500 mg of turkesterone or a placebo daily for four weeks. Body composition was measured using dual-energy X-ray absorptiometry.

- Results : The study found no significant differences in body mass, lean body mass, or fat mass between the turkesterone and placebo groups after supplementation . This suggests that while turkesterone may have anabolic potential, its effects may not be significant in all populations or under certain conditions.

Agricultural Applications

Given its non-toxic nature towards vertebrates, turkesterone is being explored for use in agriculture as a natural pesticide or growth enhancer. Its ability to modulate hormonal pathways in insects presents opportunities for pest control strategies that reduce reliance on synthetic chemicals.

Research Insights

- Turkesterone's role as a growth regulator has been highlighted in studies examining its effects on insect development and metabolism.

- The compound’s application could lead to sustainable practices in crop management by targeting pest species without harming beneficial insects .

Pharmaceutical Development

The unique properties of turkesterone have prompted interest in its potential as a therapeutic agent. Its ability to interact with specific receptors opens avenues for drug development aimed at various conditions, including metabolic disorders.

作用機序

エチニルエストラジオールスルホン酸は、エストラジオールなどのエストロゲンの生体標的であるエストロゲン受容体のアゴニストとして作用することで効果を発揮します . 投与されると、エチニルエストラジオールに変換され、エストロゲン受容体に結合し、エストロゲン応答遺伝子の発現を調節します。 これは、生殖機能の調節やゴナドトロピン分泌の抑制など、さまざまな生理学的効果をもたらします .

類似化合物との比較

エチニルエストラジオールスルホン酸は、生物学的半減期が長く、脂肪組織からの放出が遅いという点で、エストロゲンエステルの中でユニークです . 類似の化合物には、以下のようなものがあります。

エチニルエストラジオール硫酸: 薬物動態が異なる別のエストロゲンエステル.

エチニルエストラジオールスルファメート: 経口エストロゲン活性を向上させた合成エストロゲンですが、肝臓のエストロゲン活性は増加していません.

メストラノール: 経口避妊薬に使用されるエチニルエストラジオールのプロドラッグ.

生物活性

Turisteron, a lesser-known compound within the ecdysteroid family, has garnered attention due to its potential biological activities. This article delves into the biological effects of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Ecdysteroids

Ecdysteroids, including this compound, are steroid hormones found in insects and certain plants. They play crucial roles in growth and development, and have been studied for their anabolic and adaptogenic properties in mammals. This compound is structurally related to other well-studied ecdysteroids such as ecdysterone and turkesterone, which have documented effects on muscle growth, metabolism, and overall health.

The precise mechanisms through which this compound exerts its biological effects are not yet fully elucidated; however, several hypotheses suggest its involvement in:

- Protein Synthesis : Similar to ecdysterone, this compound may enhance protein synthesis in skeletal muscle and other tissues, potentially leading to increased muscle mass and strength.

- Metabolic Regulation : Some studies indicate that this compound can influence glucose metabolism and lipid profiles, suggesting a role in managing conditions like diabetes and obesity.

- Cellular Signaling : Ecdysteroids have been shown to modulate various signaling pathways, including those related to nitric oxide production and cell proliferation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, helping to combat oxidative stress in cells.

- Cytotoxic Effects : Some findings indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.

- Immunomodulatory Effects : The compound may influence immune responses, providing a basis for further research into its use in immune-related disorders.

Data Table: Summary of Biological Activities

Case Study 1: Muscle Growth Enhancement

A study investigated the effects of this compound on muscle growth in a controlled animal model. The results indicated a significant increase in lean muscle mass compared to the control group. This suggests that this compound may be effective as a natural anabolic agent.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound could induce apoptosis (programmed cell death) at specific concentrations. These findings warrant further investigation into its potential as an adjunct therapy in cancer treatment.

Research Findings

Recent reviews have consolidated various research findings on ecdysteroids:

- Ecdysterone vs. Turkesterone : While both compounds share similar properties, Turkesterone has shown more pronounced effects on metabolic health and muscle growth than ecdysterone. It is hypothesized that structural differences contribute to these varying activities .

- Safety Profile : Ecdysteroids are generally regarded as safe with low toxicity levels in mammals. This safety profile enhances their appeal for therapeutic use .

特性

CAS番号 |

28913-23-7 |

|---|---|

分子式 |

C23H30O4S |

分子量 |

402.5 g/mol |

IUPAC名 |

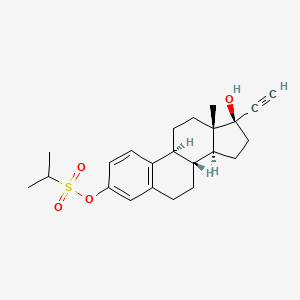

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate |

InChI |

InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23+/m1/s1 |

InChIキー |

KPEUDULLQDHKAZ-VROINQGHSA-N |

SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |

異性体SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |

正規SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |

同義語 |

17 alpha-ethinyl-3-isopropylsulfonyloxyestradiol turisteron |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。